molecular formula C10H16O3 B13295121 Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate

Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate

Cat. No.: B13295121
M. Wt: 184.23 g/mol
InChI Key: NFYIJYQWAIPFAL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexane, featuring a carboxylate ester group and a ketone group. This compound is used in various chemical reactions and has applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methyl vinyl ketone in the presence of a base, such as sodium methoxide. This reaction leads to the formation of a cyclic intermediate, which is then subjected to further cyclization and esterification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-oxocyclohexane-1-carboxylate involves its reactivity as a 1,3-dicarbonyl compound. The compound can undergo enolization, forming enolate ions that participate in various nucleophilic addition and substitution reactions. These reactions are facilitated by the presence of the ester and ketone functional groups, which stabilize the intermediate species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective .

Biological Activity

Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate is an organic compound classified as a carboxylic acid ester. Its molecular formula is C9H14O3C_9H_{14}O_3, with a molecular weight of approximately 170.21 g/mol. The compound features a cyclohexane ring, a ketone group, and an ethyl ester functional group, making it a versatile structure in organic synthesis. While specific biological activity data for this compound is limited, understanding its potential pharmacological properties can be derived from the behavior of structurally similar compounds.

Potential Biological Activities

While direct studies on the biological activity of this compound are scarce, compounds with similar structures have exhibited notable pharmacological properties. For instance, derivatives of cyclohexane carboxylates have been investigated for their interactions with various biological targets, potentially influencing metabolic pathways or serving as intermediates in drug synthesis .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameBiological Activity DescriptionReference
Methyl 2-oxo-cyclopentanecarboxylateExhibited enantioselective reactions
Methyl 2-oxocyclohexane-carboxylateDisplayed good yields in Michael reactions
Alkylated psoralensEvaluated for antiproliferative activity

Case Studies and Research Findings

  • Enantioselective Reactions : Research has shown that compounds structurally similar to this compound can undergo enantioselective reactions when reacted with nitroalkenes. This suggests that such compounds may play a role in asymmetric synthesis, which is crucial in medicinal chemistry .
  • Antiproliferative Activity : A study on alkylated psoralens demonstrated that structural modifications significantly impacted their biological activity. The necessity of specific functional groups for maintaining antiproliferative effects was highlighted, indicating that similar considerations may apply to this compound .
  • Pharmacological Implications : Although direct empirical studies on this compound are lacking, its structural analogs have been explored for their potential to interact with metabolic pathways and serve as precursors in drug development .

Synthesis and Applications

The synthesis of this compound typically involves straightforward chemical transformations that allow for further exploration of its reactivity and potential applications in organic synthesis. Its utility extends to both academic research and industrial applications, particularly in the development of new pharmaceuticals.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 2-methyl-5-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h7,9H,3-6H2,1-2H3

InChI Key

NFYIJYQWAIPFAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)CCC1C

Origin of Product

United States

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